Cas no 1099656-48-0 (rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol)

rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol structure
1099656-48-0 structure
商品名:rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol
CAS番号:1099656-48-0
MF:C6H8F2O
メガワット:134.123929023743
MDL:MFCD29111250
CID:4560478
PubChem ID:58501709

rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol 化学的及び物理的性質

名前と識別子

    • 6,6-difluorobicyclo[3.1.0]hexan-3-ol
    • (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
    • rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol
    • MDL: MFCD29111250
    • インチ: 1S/C6H8F2O/c7-6(8)4-1-3(9)2-5(4)6/h3-5,9H,1-2H2
    • InChIKey: VNYQQAAMRUPWKK-UHFFFAOYSA-N
    • ほほえんだ: C12C(C1(F)F)CC(O)C2

計算された属性

  • せいみつぶんしりょう: 134.05432120g/mol
  • どういたいしつりょう: 134.05432120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01287386-1g
rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-ol
1099656-48-0 98%
1g
¥10379.0 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ3025-250MG
rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol
1099656-48-0 95%
250MG
¥ 2,310.00 2023-03-21
TRC
D456048-10mg
6,6-difluorobicyclo[3.1.0]hexan-3-ol
1099656-48-0
10mg
$ 50.00 2022-06-05
eNovation Chemicals LLC
Y1097080-100mg
rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol
1099656-48-0 97%
100mg
$375 2024-07-21
TRC
D456048-50mg
6,6-difluorobicyclo[3.1.0]hexan-3-ol
1099656-48-0
50mg
$ 210.00 2022-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ3025-5G
rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol
1099656-48-0 95%
5g
¥ 17,285.00 2023-03-21
eNovation Chemicals LLC
Y1097080-500MG
rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol
1099656-48-0 97%
500mg
$750 2024-07-21
Chemenu
CM422430-250mg
6,6-DIFLUORO-3-HYDROXYBICYCLO[3.1.0]HEXANE
1099656-48-0 95%+
250mg
$960 2023-02-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ3025-250.0mg
rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol
1099656-48-0 95%
250.0mg
¥2310.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ3025-5.0g
rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol
1099656-48-0 95%
5.0g
¥17285.0000 2024-07-28

rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol 関連文献

rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-olに関する追加情報

Chemical Profile of Rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol (CAS No. 1099656-48-0)

Rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol (CAS No. 1099656-48-0) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This bicyclic alcohol, characterized by its fluorinated and stereochemically complex framework, represents a promising scaffold for the development of novel therapeutic agents.

The molecular structure of Rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol consists of a bicyclic system with a six-membered ring fused to a five-membered ring, featuring fluorine substituents at the 6-position and specific stereochemistry at the 1R, 3r, and 5S positions. This conformational rigidity and the presence of fluorine atoms contribute to its distinct physicochemical properties, making it an intriguing candidate for further investigation in drug discovery.

In recent years, there has been growing interest in the development of fluorinated heterocycles as pharmacophores due to their ability to enhance metabolic stability, binding affinity, and oral bioavailability of drug candidates. The fluorine atoms in Rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol play a crucial role in modulating these properties by influencing electronic distribution and hydrophobicity.

One of the most compelling aspects of this compound is its potential application in the synthesis of enzyme inhibitors and receptor modulators. The bicyclic core provides a rigid scaffold that can mimic natural substrates or binding pockets, while the stereochemistry at the chiral centers ensures high enantiomeric purity. Such features are particularly valuable in the design of drugs targeting enzymes with high specificity.

Recent studies have demonstrated that derivatives of Rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol exhibit promising activity against various therapeutic targets. For instance, modifications at the 2-position or introduction of additional functional groups have shown efficacy in inhibiting certain kinases and proteases implicated in inflammatory and oncological diseases. These findings highlight the compound's versatility as a starting point for structure-activity relationship (SAR) studies.

The stereochemical integrity of Rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol is also critical for its biological activity. The precise arrangement of substituents at the chiral centers influences how the molecule interacts with biological targets such as proteins or nucleic acids. This specificity is essential for achieving therapeutic efficacy while minimizing off-target effects.

In addition to its pharmacological potential, Rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol has been explored as a key intermediate in synthetic chemistry. Its unique framework allows for diverse chemical modifications through functional group interconversions or ring-closure reactions. These synthetic pathways open up possibilities for generating libraries of analogs with tailored properties for drug discovery campaigns.

The compound's physicochemical properties also make it an interesting candidate for formulation development. Fluorinated compounds often exhibit improved solubility and stability under various conditions due to the electron-withdrawing nature of fluorine atoms. This can be particularly advantageous when formulating oral or injectable medications where bioavailability and shelf life are critical factors.

From a computational chemistry perspective, Rel-(1R,3r,5S)-6,6-difluorobicyclo\[3.1.0\]hexan\-3-ol has been subjected to detailed molecular modeling studies to elucidate its interactions with biological targets at an atomic level. These simulations have provided insights into how structural modifications could enhance binding affinity or selectivity without compromising overall potency.

The synthesis of Rel-(1R,R,r,S)\-\*\(*\*\*)\*\*\*\*\(*\*\*\)\*\*\*\*\*\*\*\*\(*\)*\(*\)*\(*\)*\(*\)*\( *\)\( *\)( * )( * )( * )( * )( * )( * )( * )( * )( * )( * )( * )( * )(-)*

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1099656-48-0)rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol
A1028046
清らかである:99%
はかる:5g
価格 ($):2343.0